Cas no 4187-57-9 ((2S)-4-phenylbutan-2-amine)
(2S)-4-phenylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanamine, a-methyl-, (aS)-
- (S)-(+)-1-METHYL-3-PHENYLPROPYLAMINE
- (S)-(+)-1-methyl-3-phenylpropylamine, AldrichCPR
- Y11691
- MFCD00671665
- (S)-4-Phenylbutane-2-amine
- 4187-57-9
- AG-F-48804
- ATN027167D
- (s)-4-phenylbutan-2-amine
- AKOS006339861
- SCHEMBL894528
- WECUIGDEWBNQJJ-VIFPVBQESA-N
- (2S)-4-phenylbutan-2-amine
- UNII-ATN027167D
- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (S)-
- DTXSID30426390
- Q27274114
- EN300-862012
- 4-Phenylbutan-2-amine, (S)-
- (s)-1-methyl-3-phenylpropylamine
- (S)-1-Methyl-3-phenyl-propylamine
- Benzenepropanamine, alpha-methyl-, (S)-
-
- MDL: MFCD00671665
- Inchi: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1
- InChI Key: WECUIGDEWBNQJJ-VIFPVBQESA-N
- SMILES: N[C@@H](C)CCC1C=CC=CC=1
Computed Properties
- Exact Mass: 149.12000
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.9285 (estimate)
- Melting Point: 143°C (estimate)
- Boiling Point: 230.33°C (estimate)
- Flash Point: 97.8 ºC
- Refractive Index: 1.513-1.515
- PSA: 26.02000
- LogP: 2.66670
- Solubility: Not determined
(2S)-4-phenylbutan-2-amine Security Information
- Hazard Category Code: 36/37/38-52-34-22
- Safety Instruction: 37/39-26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(2S)-4-phenylbutan-2-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2S)-4-phenylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-862012-0.05g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 95.0% | 0.05g |
$753.0 | 2025-03-21 | |
| Enamine | EN300-862012-0.1g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 95.0% | 0.1g |
$789.0 | 2025-03-21 | |
| Enamine | EN300-862012-0.25g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 95.0% | 0.25g |
$824.0 | 2025-03-21 | |
| Enamine | EN300-862012-0.5g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 95.0% | 0.5g |
$860.0 | 2025-03-21 | |
| Enamine | EN300-862012-1.0g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 95.0% | 1.0g |
$896.0 | 2025-03-21 | |
| Enamine | EN300-862012-2.5g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 95.0% | 2.5g |
$1755.0 | 2025-03-21 | |
| Enamine | EN300-862012-5.0g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 95.0% | 5.0g |
$2598.0 | 2025-03-21 | |
| Enamine | EN300-862012-10.0g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 95.0% | 10.0g |
$3851.0 | 2025-03-21 | |
| Enamine | EN300-862012-1g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 1g |
$896.0 | 2023-09-02 | ||
| Enamine | EN300-862012-5g |
(2S)-4-phenylbutan-2-amine |
4187-57-9 | 5g |
$2598.0 | 2023-09-02 |
(2S)-4-phenylbutan-2-amine Suppliers
(2S)-4-phenylbutan-2-amine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on (2S)-4-phenylbutan-2-amine
4187-57-9: (2S)-4-phenylbutan-2-amine
4187-57-9, also known as (2S)-4-phenylbutan-2-amine, is a chiral organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which combines a phenyl group with a butanamine backbone, resulting in a versatile molecule with potential for stereochemical manipulation and functionalization.
The (2S)-4-phenylbutan-2-amine structure consists of a four-carbon chain (butane) with an amino group (-NH₂) attached to the second carbon (C2) and a phenyl group (-C₆H₅) attached to the fourth carbon (C4). The stereochemistry at the C2 position is specifically designated as (S), which plays a crucial role in determining the compound's properties and reactivity. This configuration is critical in many biochemical interactions, particularly in drug design and enzyme inhibition studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2S)-4-phenylbutan-2-amine through various methodologies, including enzymatic resolutions, asymmetric catalysis, and stereoselective reactions. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in complex molecule construction.
In the pharmaceutical industry, (2S)-4-phenylbutan-2-amine has gained attention as a potential lead compound for drug development. Its ability to act as a chiral building block makes it invaluable in constructing bioactive molecules with specific stereochemical requirements. For instance, researchers have explored its use in designing inhibitors for kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders.
The compound's physical properties, including its melting point, boiling point, and solubility, are critical factors influencing its application. Studies have shown that (2S)-4-phenylbutan-2-amine exhibits moderate solubility in organic solvents and can be effectively crystallized under specific conditions, facilitating its purification and characterization.
Moreover, the biological activity of (2S)-4-phenylbutan-2-amine has been extensively studied. Preclinical studies indicate that it possesses antioxidant properties and may exhibit neuroprotective effects under certain conditions. These findings underscore its potential as a therapeutic agent or a precursor for more complex bioactive molecules.
From an environmental perspective, understanding the degradation pathways of (2S)-4-phenylbutan-2-amine is essential for assessing its ecological impact. Recent research has focused on its biodegradability under aerobic and anaerobic conditions, revealing that it undergoes microbial degradation via hydrolysis and oxidation mechanisms.
In conclusion, (2S)-4 phenylbutan 2 amine (CAS No: 4187 57 9) is a versatile chiral compound with promising applications across multiple disciplines. Its unique structure, stereochemical properties, and biological activity make it a valuable tool in modern chemical research. As advancements in synthetic methods continue to emerge, the potential for this compound to contribute to innovative solutions in medicine and beyond remains vast.
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